Pyrazolo[3,4-c]pyrazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
250-73-7 |
|---|---|
Molecular Formula |
C4H2N4 |
Molecular Weight |
106.09 g/mol |
IUPAC Name |
pyrazolo[3,4-c]pyrazole |
InChI |
InChI=1S/C4H2N4/c1-3-2-6-8-4(3)7-5-1/h1-2H |
InChI Key |
VSMCJCWKMHUNSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NN=C2N=N1 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for Pyrazolo 3,4 C Pyrazoles and Derivatives
Conventional and Classical Synthetic Approaches
Traditional methods for the synthesis of the pyrazolo[3,4-c]pyrazole core often rely on well-established condensation and cyclization reactions, providing reliable access to this important heterocyclic system.
Condensation Reactions Utilizing Hydrazine (B178648) Derivatives
The reaction of hydrazine and its derivatives with suitable difunctionalized precursors is a cornerstone in pyrazole (B372694) chemistry and extends to the synthesis of fused systems like pyrazolo[3,4-c]pyrazoles. These reactions typically involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic species, leading to the formation of the pyrazole ring.
One notable example involves the cyclization of isoniazid (B1672263) with a pre-formed pyrazole. This method highlights the use of a hydrazine derivative to construct the second pyrazole ring onto an existing one. nih.gov The reaction of 3-(2-phenylhydrazono)pentane-2,4-dione (B8685487) with hydrazine hydrate (B1144303) in the presence of a suitable condensing agent is another pathway to prepare pyrazolo-pyrazolone derivatives, which can be further elaborated. nih.gov
The versatility of this approach is further demonstrated in the synthesis of various fused pyrazole systems. For instance, the condensation of α,β-ethylenic ketones with hydrazine derivatives, often catalyzed by agents like copper triflate, leads to pyrazolines that can be oxidized to pyrazoles. nih.gov Although not directly forming a this compound in one step, these pyrazole products can be functionalized to serve as precursors for subsequent cyclization.
Table 1: Examples of Condensation Reactions for Pyrazole and Fused Pyrazole Synthesis
| Starting Materials | Reagents | Product Type | Reference |
|---|---|---|---|
| 3-(2-Phenylhydrazono)pentane-2,4-dione | Hydrazine hydrate, Condensing agent | Pyrazolo-pyrazolone | nih.gov |
| α,β-Ethylenic ketone | Hydrazine derivative, Copper triflate | Pyrazoline/Pyrazole | nih.gov |
| Isoniazid | Pyrazole derivative | This compound derivative | nih.gov |
Cyclization Reactions from Activated Pyrazole Precursors
The construction of the this compound ring system can also be effectively achieved through the cyclization of appropriately functionalized pyrazole precursors. This strategy involves introducing reactive groups onto a pyrazole ring that can then undergo an intramolecular reaction to form the second fused pyrazole ring.
A common approach involves the use of 5-aminopyrazole derivatives. These compounds can react with various reagents to build the second heterocyclic ring. For example, the reaction of 4-aryl-5-aminopyrazoles with aryl or heteroaryl aldehydes in a strong acidic medium can lead to the formation of pyrazolo[3,4-c]isoquinolines, a related fused system, through a Pictet-Spengler-type cyclization. nih.gov While this specific example leads to a pyridine (B92270) ring fusion, the principle of using an activated aminopyrazole is central to many fused pyrazole syntheses.
Another strategy involves the use of pyrazole-4-carbaldehydes. These can be condensed with hydrazines to form a hydrazone, which then undergoes intramolecular cyclization to yield the this compound core. The reactivity of the pyrazole precursor is key to the success of these cyclization reactions.
Table 2: Cyclization Reactions from Activated Pyrazole Precursors
| Activated Pyrazole Precursor | Reagent(s) | Fused System | Reference |
|---|---|---|---|
| 4-Aryl-5-aminopyrazole | Aryl/Heteroaryl aldehyde, Acid | Pyrazolo[3,4-c]isoquinoline | nih.gov |
| 5-Aminopyrazole | Diethyl ethoxymethylenemalonate | Pyrazolo[3,4-b]pyridine | worktribe.com |
| Pyrazole-4-carbaldehyde | Hydrazine derivative | This compound | chim.it |
Synthesis via Chalcones and Pyrazolone (B3327878) Intermediates
Chalcones (1,3-diaryl-2-propen-1-ones) and pyrazolones (5-oxo-4,5-dihydro-1H-pyrazoles) are versatile intermediates in heterocyclic synthesis, including the formation of pyrazole-based structures. The reaction of chalcones with hydrazine derivatives is a classical method for preparing pyrazolines, which can be subsequently oxidized to pyrazoles. nih.gov
While direct, one-step synthesis of the this compound core from chalcones is not widely reported, pyrazole-containing chalcones can be synthesized and then cyclized. For instance, 4-formyl pyrazoles can be condensed with acetophenones to yield chalcones that already incorporate a pyrazole ring. mdpi.com These can then, in principle, be reacted with another equivalent of hydrazine to form the fused this compound system.
Pyrazolones are also key building blocks. They can be involved in condensation reactions to form various fused pyrazoles. For example, the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with aldehydes and malononitrile (B47326) in a three-component reaction leads to pyrano[2,3-c]pyrazoles. nih.gov Although this yields a pyran-fused pyrazole, it demonstrates the utility of pyrazolones as precursors for more complex heterocyclic systems.
Table 3: Synthesis Involving Chalcones and Pyrazolone Intermediates
| Intermediate | Reactants | Product Type | Reference |
|---|---|---|---|
| Chalcone | Hydrazine derivative | Pyrazoline/Pyrazole | nih.gov |
| Pyrazole-containing chalcone | Hydrazine derivative | Fused pyrazole (potential) | chim.itmdpi.com |
| Pyrazolone | Aldehyde, Malononitrile | Pyrano[2,3-c]pyrazole | nih.gov |
Advanced One-Pot and Multi-Component Reaction (MCR) Strategies
Modern synthetic chemistry increasingly focuses on efficiency and sustainability, leading to the development of one-pot and multi-component reactions (MCRs). These strategies allow for the construction of complex molecules like pyrazolo[3,4-c]pyrazoles in a single synthetic operation, avoiding the isolation of intermediates and reducing waste.
Four-Component Domino Reactions
Four-component reactions (4CRs) represent an even higher level of synthetic efficiency, allowing for the formation of multiple bonds and stereocenters in a single step. These reactions are particularly attractive for creating molecular diversity.
The synthesis of pyrano[2,3-c]pyrazoles is a prominent example of a successful 4CR. Typically, this involves the reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.govresearchgate.net This reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and cyclization/tautomerization to afford the final product in high yields. Various catalysts, including nanocatalysts and green solvents, have been employed to make this reaction more environmentally friendly. nih.govresearchgate.net
While direct 4CRs for the synthesis of the this compound core are less common, the principles of domino reactions can be applied. A hypothetical 4CR could involve two different hydrazine derivatives, a diketone, and another component to construct the bicyclic system in a single operation.
Table 5: Four-Component Domino Reactions for Fused Pyrazole Synthesis
| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|
| Aldehyde | Malononitrile | Ethyl acetoacetate | Hydrazine hydrate | Various catalysts | Pyrano[2,3-c]pyrazole | nih.govresearchgate.net |
| Aldehyde | Malononitrile | Phenyl hydrazine | Ethyl acetoacetate | Ionic liquid, Microwave | Pyrano[2,3-c]pyrazole | organic-chemistry.org |
Catalysis in this compound Synthesis
Catalysis plays a pivotal role in the construction of the this compound core, offering pathways to improved yields, milder reaction conditions, and enhanced selectivity. Various catalytic systems, including base, acid, nanocatalysts, and Lewis acids, have been effectively utilized.
Base-catalyzed reactions are a cornerstone in the synthesis of pyrazole derivatives. The use of bases can facilitate key condensation and cyclization steps.
Anhydrous Potassium Carbonate: Potassium carbonate (K₂CO₃) has been employed as an efficient mediator in the synthesis of multi-substituted pyrazoles. rsc.orgnih.gov It facilitates [3+2] cycloaddition reactions, for instance, between hydrazonoyl chlorides and cinnamic aldehydes, to produce pyrazole scaffolds under mild conditions. rsc.orgnih.gov This method is valued for its operational simplicity and broad substrate tolerance. nih.gov In some cases, K₂CO₃ is used in the alkylation of β-dicarbonyl compounds, which are precursors for pyrazole synthesis. osti.gov
Piperidine (B6355638): Piperidine is a frequently used catalyst for the synthesis of pyranopyrazoles, which can be precursors to other fused pyrazole systems. researchgate.netirdindia.innih.gov It is effective in promoting multicomponent reactions, for example, the reaction of aldehydes, malononitrile, and a pyrazol-5-one in refluxing ethanol (B145695). nih.gov The use of piperidine often leads to good yields and can be part of eco-friendly synthetic protocols, particularly when used in conjunction with green solvents like polyethylene (B3416737) glycol (PEG-600). irdindia.in
Sodium Ethoxide: While specific examples for this compound synthesis are less commonly detailed, sodium ethoxide is a classic base used in Claisen condensation reactions, a fundamental step in creating β-dicarbonyl compounds that are key starting materials for pyrazole synthesis.
| Catalyst | Reaction Type | Key Features |
| Anhydrous Potassium Carbonate | [3+2] Cycloaddition, Alkylation | Mild conditions, operational simplicity, good yields. rsc.orgnih.govosti.gov |
| Piperidine | Multicomponent reactions, Condensation | Good yields, compatible with green solvents. researchgate.netirdindia.innih.gov |
| Sodium Ethoxide | Claisen Condensation | Forms key β-dicarbonyl intermediates. |
Acid catalysis provides an alternative pathway for the synthesis of pyrazole-containing fused heterocycles, often promoting cyclization and dehydration steps.
(+)-Camphor-10-Sulfonic Acid (CSA): CSA is a versatile and water-compatible organocatalyst. nih.govresearchgate.net It has been effectively used in the one-pot, multi-component synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones from isatins, 5-aminopyrazoles, and 1,3-dicarbonyl compounds under ultrasound irradiation. nih.gov This method highlights the efficiency of CSA in constructing complex heterocyclic systems. nih.gov CSA is known for being commercially available, relatively inexpensive, and stable. researchgate.netresearchgate.net
Amorphous Carbon-Supported Sulfonic Acid: This solid acid catalyst represents a green and efficient option for organic synthesis. nih.govrsc.orgrsc.org It is prepared by the sulfonation of partially carbonized materials like rice husks and exhibits high catalytic activity, often superior to sulfuric acid. nih.govrsc.org This catalyst has been used for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. nih.gov The advantages include low cost, non-toxicity, stability, and reusability. nih.govrsc.org
| Catalyst | Reaction Type | Key Features |
| (+)-Camphor-10-Sulfonic Acid | Multi-component reactions, Spirocyclization | Water-compatible, efficient for complex heterocycles, reusable. nih.govresearchgate.net |
| Amorphous Carbon-Supported Sulfonic Acid | Cascade reactions, Heterocycle synthesis | Green, low-cost, stable, high activity, reusable solid acid catalyst. nih.govrsc.orgrsc.org |
The application of nanocatalysts in organic synthesis is a rapidly growing field, offering advantages such as high surface area, enhanced catalytic activity, and often, magnetic recoverability.
VN–Fe₃O₄–CuO Nanocatalyst: A novel green nanocatalyst, synthesized using Vitex negundo (VN) leaf extract, has been developed for the synthesis of this compound derivatives. rsc.orgrsc.orgnih.gov This catalyst facilitates the cyclization of isoniazid with pyrazole precursors. rsc.orgrsc.org The use of a plant extract as a capping and reducing agent aligns with the principles of green chemistry. nih.gov The catalyst's stability and activity have been demonstrated, and it can be recovered and reused. rsc.org The synthesis involves the bioreduction of Fe₂O₃ and Cu(OAc)₂ in the presence of the plant extract. nih.gov
| Nanocatalyst | Synthetic Method | Key Features |
| VN–Fe₃O₄–CuO Nanocatalyst | Cyclization of isoniazid with pyrazoles | Green synthesis using plant extract, stable, reusable, potent antimicrobial activity of products. rsc.orgrsc.orgnih.gov |
Lewis acids are effective in activating carbonyl groups and other functional groups, thereby promoting key bond-forming reactions in the synthesis of heterocyclic compounds.
Zinc Chloride (ZnCl₂): Zinc chloride has been reported as an efficient and inexpensive Lewis acid catalyst for the multicomponent synthesis of pyrazolopyridocoumarins. core.ac.ukresearchgate.net This one-pot reaction involves the condensation of 4-hydroxycoumarin, benzaldehydes, and 1-alkyl-5-aminopyrazoles in ethanol under reflux conditions. core.ac.uk The methodology is noted for its simple procedure, mild reaction conditions, and excellent yields. core.ac.uk Zinc-based catalysts, such as zinc triflate, have also been used in other pyrazole syntheses, highlighting the utility of zinc as a Lewis acid in this area. capes.gov.brnih.gov
| Lewis Acid | Reaction Type | Key Features |
| Zinc Chloride | Multicomponent condensation | Inexpensive, mild conditions, excellent yields. core.ac.ukresearchgate.net |
Green Chemistry Principles in Synthetic Route Development
The principles of green chemistry are increasingly being integrated into the synthesis of pyrazolo[3,4-c]pyrazoles and related heterocycles to minimize environmental impact. benthamdirect.comresearchgate.netnih.govthieme-connect.com Key strategies include:
Use of Green Solvents: Water and polyethylene glycol (PEG) have been employed as environmentally benign reaction media, reducing the reliance on volatile organic solvents. researchgate.netirdindia.inthieme-connect.com
Microwave and Ultrasound Irradiation: These alternative energy sources can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govnih.gov For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives was achieved in 25 minutes with an 88% yield under microwave irradiation, compared to 1.4 hours and an 80% yield with conventional heating. nih.gov
Multicomponent Reactions (MCRs): MCRs are inherently atom-economical and efficient as they combine three or more reactants in a single step, avoiding the need to isolate intermediates. core.ac.uknih.gov
Use of Recyclable Catalysts: Heterogeneous catalysts, such as amorphous carbon-supported sulfonic acid and magnetic nanocatalysts, can be easily recovered and reused, reducing waste and cost. nih.govrsc.orgresearchgate.net
The adoption of these green methodologies not only leads to more sustainable synthetic processes but also often results in improved reaction efficiency and simpler work-up procedures. benthamdirect.comresearchgate.net
Post-Synthetic Functionalization and Derivatization
The derivatization of the this compound core is essential for tuning its physicochemical and biological properties. Post-synthetic modifications allow for the introduction of a wide range of functional groups.
Previously documented methods for creating substituted this compound derivatives include the reaction of 4-arylidenepyrazol-5-ones with hydrazine and hydrazide. nih.gov More recent approaches focus on building upon the pre-formed pyrazole ring system. For example, a common strategy involves the use of 5-aminopyrazole derivatives as key building blocks. These can be reacted with various electrophiles and in multicomponent reactions to construct fused ring systems, such as pyrazolo[3,4-b]pyridines, which are isomeric to the this compound system. mdpi.com
The functionalization can also be achieved by introducing reactive handles during the initial synthesis. For instance, pyrazoles with carboxylic acid groups can be synthesized and subsequently converted to amides or other derivatives. mdpi.com Similarly, the presence of an amino group on the pyrazole ring allows for a variety of follow-up reactions to build more complex structures. mdpi.com The Negishi cross-coupling reaction has been used to introduce benzyl (B1604629) groups onto a pyrazole ring, which can then be further functionalized, for example, by iodination. thieme-connect.com
Substitution Reactions on the this compound Core
Direct functionalization of the this compound nucleus via substitution reactions is a key strategy for introducing chemical diversity. While the synthesis of this bicyclic scaffold is not extensively documented, chemoselective substitution on the formed ring system has been effectively demonstrated. rsc.org This approach allows for the introduction of specific functional groups that can be used as handles for further modifications, such as cross-coupling reactions.
A notable example is the chemoselective bromination of 1-methyl-6-aryl-pyrazolo[3,4-c]pyrazoles. This reaction serves as a critical step to prepare substrates for subsequent palladium-mediated coupling. researchgate.netrsc.org The bromination selectively occurs at the C-3 position of the this compound core, providing a versatile intermediate for creating a variety of modulated heterobicycles. rsc.org
| Reactant (this compound) | Reagent | Product | Reference |
| 1-Methyl-6-phenyl-1,6-dihydrothis compound | N-Bromosuccinimide (NBS) | 3-Bromo-1-methyl-6-phenyl-1,6-dihydrothis compound | rsc.org |
| 1-Methyl-6-(p-tolyl)-1,6-dihydrothis compound | N-Bromosuccinimide (NBS) | 3-Bromo-1-methyl-6-(p-tolyl)-1,6-dihydrothis compound | rsc.org |
Palladium-Mediated Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)
Palladium-mediated cross-coupling reactions are powerful tools for creating carbon-carbon bonds and elaborating complex molecular scaffolds. The Suzuki-Miyaura reaction, in particular, has been successfully applied to the functionalization of the this compound core, demonstrating its utility in expanding the structural diversity of this heterocyclic family. researchgate.netrsc.org
This methodology typically involves the reaction of a halogenated this compound with a boronic acid in the presence of a palladium catalyst and a base. Research has shown that 3-bromo-pyrazolo[3,4-c]pyrazoles readily undergo Suzuki-Miyaura cross-coupling with a wide range of arylboronic acids. rsc.orgrsc.org The reaction conditions, including the choice of catalyst, base, and solvent system, can be optimized to achieve high yields, with microwave irradiation often used to facilitate the transformation. rsc.orgrsc.org This approach has proven effective regardless of the electronic nature of the substituents on the arylboronic acid, yielding products in good to excellent yields. rsc.org The structure of the resulting products has been confirmed through methods including X-ray single crystallography. rsc.org
| Brominated this compound | Boronic Acid | Catalyst / Base / Conditions | Product | Yield (%) | Reference |
| 3-Bromo-1-methyl-6-phenyl-1,6-dihydrothis compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ / Dioxane, EtOH, H₂O, µWave | 3-(4-Methoxyphenyl)-1-methyl-6-phenyl-1,6-dihydrothis compound | 92 | rsc.org |
| 3-Bromo-1-methyl-6-phenyl-1,6-dihydrothis compound | 4-Formylphenylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ / Dioxane, EtOH, H₂O, µWave | 4-(1-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)benzaldehyde | 85 | rsc.org |
| 3-Bromo-1-methyl-6-(4-fluorophenyl)-1,6-dihydrothis compound | Phenylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ / Dioxane, EtOH, H₂O, µWave | 6-(4-Fluorophenyl)-1-methyl-3-phenyl-1,6-dihydrothis compound | 94 | rsc.org |
| 3-Bromo-1-methyl-6-(4-(trifluoromethyl)phenyl)-1,6-dihydrothis compound | 4-Pyridinylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ / Dioxane, EtOH, H₂O, µWave | 4-(1-Methyl-6-(4-(trifluoromethyl)phenyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)pyridine | 79 | rsc.org |
Intramolecular Cyclization for Fused Systems
The construction of the this compound core itself is frequently achieved through intramolecular cyclization reactions. These methods typically start with a substituted pyrazole precursor and build the second pyrazole ring in a subsequent annulation step.
One effective strategy involves the reaction of an α,β-unsaturated ketone, specifically a substituted (E)-4-benzylidene-2,4-dihydro-3H-pyrazol-3-one, with hydrazine hydrate. nih.govfrontiersin.org This transformation proceeds through an initial β-attack on the carbon-carbon double bond followed by a 1,5-dipolar intramolecular cyclization to furnish the fused this compound system. nih.govfrontiersin.org
Another versatile approach begins with substituted pyrazole-4-carbaldehydes. For instance, 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde can be condensed with various aromatic hydrazines. The resulting intermediate then undergoes an intramolecular C-N Ullmann-type cross-coupling reaction, often activated by microwave irradiation, to yield the desired 1,6-disubstituted pyrazolo[3,4-c]pyrazoles. rsc.org Similarly, reacting 5-azido-pyrazole-carbaldehyde with hydrazine in an ethanol and acetic acid mixture at reflux also produces the this compound core. researchgate.net These cyclization-based syntheses are fundamental for accessing the core heterocyclic structure.
| Precursor | Reagent(s) | Cyclization Type | Product | Reference |
| (E)-4-(2-Bromobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Hydrazine hydrate | 1,5-Dipolar Cyclization | 6-(2-Bromophenyl)-3-methyl-2,4,5,6-tetrahydropyrazolo[3,4-c]pyrazol-4-one | nih.gov, frontiersin.org |
| 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde | Phenylhydrazine, CuI, K₂CO₃ | Condensation / Intramolecular C-N Ullmann Coupling | 1-Methyl-6-phenyl-1,6-dihydrothis compound | rsc.org |
| 5-Azido-1-phenyl-1H-pyrazole-4-carbaldehyde | Hydrazine hydrate, Acetic Acid | Condensation / Cyclization | 6-Amino-1-phenyl-1,6-dihydrothis compound | researchgate.net |
Reactivity Profiles and Mechanistic Pathways of Pyrazolo 3,4 C Pyrazole Systems
Mechanistic Insights into Ring Formation
The construction of the pyrazolo[3,4-c]pyrazole skeleton can be achieved through various synthetic strategies, each involving distinct mechanistic pathways.
Nucleophilic Addition and Subsequent Cyclization Processes
A prevalent method for constructing the this compound ring system involves nucleophilic addition followed by an intramolecular cyclization. This process often starts with a substituted pyrazole (B372694) precursor bearing functional groups susceptible to nucleophilic attack.
For instance, the synthesis of 4-amino-3-oxo-5N-(substituted)this compound-2(1H,3H,5H)-carbothioamides has been reported starting from 4-cyano-3-(methylthio)-5-oxo-2H-pyrazole-1(5H)-carbothioamide. rjpn.org This key intermediate possesses a reactive thiomethyl group at the 3-position and an electron-withdrawing cyano group at the 4-position, making it susceptible to nucleophilic substitution-cyclization. rjpn.org The reaction with various hydrazine (B178648) derivatives proceeds via nucleophilic attack of the hydrazine on the carbon bearing the thiomethyl group, leading to its displacement. Subsequent intramolecular cyclization involving the cyano group and the newly introduced hydrazine moiety furnishes the final this compound ring system. rjpn.org The reaction is typically carried out in a solvent like DMF with a catalytic amount of anhydrous potassium carbonate. rjpn.org
Another example involves the condensation of 3-(2-phenylhydrazono)pentane-2,4-dione (B8685487) with hydrazine hydrate (B1144303) to form pyrazolone (B3327878) pyrazoles. These resulting compounds can then undergo further reactions, such as Mannich reactions, to introduce additional functional groups.
The formation of the pyrazole ring itself, a component of the this compound system, often relies on nucleophilic addition. The Knorr pyrazole synthesis, for example, involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. rrbdavc.org The mechanism follows a sequence of nucleophilic addition, ring opening, and ring closure (ANRORC). rrbdavc.org Similarly, the reaction of α,β-unsaturated carbonyl compounds with hydrazines is a common route to pyrazoles, where the initial step is a nucleophilic Michael addition. nih.gov
Rearrangement Reactions (e.g., Dimroth-type)
The Dimroth rearrangement is a significant transformation observed in certain nitrogen-containing heterocyclic systems, including those related to pyrazoles. This rearrangement involves the switching of endocyclic and exocyclic nitrogen atoms. wikipedia.org While direct examples of Dimroth rearrangements on the this compound core itself are not extensively documented in the provided search results, the rearrangement is a known phenomenon in related fused pyrimidine (B1678525) systems like rrbdavc.orgnih.govnih.govtriazolo[4,3-c]pyrimidines, which can rearrange to the more stable rrbdavc.orgnih.govnih.govtriazolo[1,5-c]pyrimidine isomers. beilstein-journals.orgnih.gov
The mechanism of the Dimroth rearrangement typically involves protonation, ring opening to a diazo intermediate, rotation around a C-C single bond, and subsequent ring closure. wikipedia.orgbeilstein-journals.orgnih.gov For example, in the transformation of rrbdavc.orgnih.govnih.govtriazolo[4,3-c]pyrimidines, the process is believed to start with protonation, followed by ring opening of the triazole ring, tautomerization, and then ring closure to form the isomeric [1,5-c] system. beilstein-journals.orgnih.gov The rearrangement can be influenced by factors such as pH and the nature of substituents. nih.gov The study of Dimroth rearrangements has also been extended to new tetracyclic heterocyclic systems containing a pyrano[3,4-c]pyridine ring. x-mol.com
Cascade and Tandem Reaction Sequences
Cascade and tandem reactions offer an efficient and atom-economical approach to construct complex molecular architectures like pyrazolo[3,4-c]pyrazoles from simple starting materials in a single operation. These sequences often involve a series of intramolecular events, such as cyclizations and rearrangements.
A notable example is the synthesis of 3H-pyrazolo[3,4-c]isoquinolines through a cascade imination/intramolecular decarboxylative coupling. acs.org This reaction between potassium 2-amino(hetero)benzoates and 2-haloarylaldehydes showcases the power of cascade reactions. For pyrazole-based substrates, a bimetallic Pd-Cu system is often required for optimal yields. acs.org The proposed mechanism involves the initial formation of an imine, followed by an intramolecular decarboxylative cross-coupling to furnish the fused heterocyclic system.
Another illustration is the diastereoselective cascade cyclization of diazoimides with alkylidene pyrazolones to prepare pyrazole-fused oxa-bridged oxazocines. nih.gov This reaction, catalyzed by Rh₂(OAc)₄ and a binapbisphosphine ligand, proceeds with high diastereoselectivity. nih.gov The formation of the aromatic pyrazole ring within the product is thought to be a driving force for this cascade cyclization. nih.gov
Furthermore, the synthesis of 1,6-dihydropyrazolo[3,4-c]pyrazoles has been achieved through a one-pot approach involving hydrazine condensations and C–N Ullmann-type cross-coupling reactions under microwave irradiation. nih.gov This method allows for the introduction of diversity at the N-1 position. Subsequent chemoselective bromination and Suzuki-Miyaura cross-coupling reactions enable further functionalization. nih.gov
Chemical Transformations of the this compound Moiety
Once the this compound core is formed, it can undergo various chemical transformations to introduce new functional groups and modulate its properties.
Electrophilic Substitution Reactions
The pyrazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. chim.it The position of substitution is influenced by the electron density distribution within the ring. In a simple pyrazole, the C-4 position is the most electron-rich and, therefore, the primary site for electrophilic attack. quora.com This is because the transition state for attack at C-4 is more stable than those for attack at C-3 or C-5. rrbdavc.org
In the context of the fused this compound system, the reactivity towards electrophiles will be influenced by the substituents present on the ring. For instance, the Vilsmeier-Haack reaction, a common method for introducing a formyl group (an electrophilic substitution), has been used to synthesize pyrazole-4-carbaldehydes from the corresponding hydrazones. researchgate.net This reaction involves the in-situ generation of the Vilsmeier reagent (a chloroiminium ion), which acts as the electrophile. researchgate.net
Nucleophilic Substitution Reactions
While pyrazoles are generally more reactive towards electrophiles, nucleophilic substitution reactions can occur, particularly when the ring is substituted with strong electron-withdrawing groups or when a good leaving group is present. chim.it
A key strategy for functionalizing the this compound core involves nucleophilic substitution on a halo-substituted precursor. For example, the synthesis of polyfunctionalized pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones has been achieved, and the resulting 3-chloro derivatives are precursors for further functionalization. nih.govmdpi.com The chlorine atom at the C-3 position can be displaced by various nucleophiles. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for achieving nucleophilic substitution on halo-pyrazoles. This reaction has been utilized in the synthesis of pyrazolo[3,4-b]pyridine derivatives, where an amino group is introduced by coupling with a halo-substituted pyrazole precursor. rsc.org Similarly, the synthesis of 1,6-dihydropyrazolo[3,4-c]pyrazoles has been reported where a key step is a C-N Ullmann-type cross-coupling reaction. nih.gov
The reactivity of halo-pyrazolo[3,4-c]pyridines towards nucleophiles has been systematically explored to enable vectorial functionalization. For instance, 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds can be selectively elaborated at different positions, including a Pd-catalyzed Buchwald-Hartwig amination at the C-5 position. rsc.org
Data Tables
Table 1: Mechanistic Approaches to this compound Ring Formation
| Mechanistic Pathway | Description | Key Intermediates/Reagents | Resulting System |
| Nucleophilic Addition-Cyclization | Nucleophilic attack on a substituted pyrazole followed by intramolecular ring closure. | 4-cyano-3-(methylthio)-5-oxo-2H-pyrazole-1(5H)-carbothioamide, hydrazines | 4-amino-3-oxo-5N-(substituted)this compound-2(1H,3H,5H)-carbothioamides |
| Cascade Imination/Decarboxylative Coupling | A sequence of imine formation and intramolecular decarboxylative cross-coupling. | Potassium 2-amino(hetero)benzoates, 2-haloarylaldehydes | 3H-Pyrazolo[3,4-c]isoquinolines |
| Cascade Cyclization | Diastereoselective cyclization of diazoimides with alkylidene pyrazolones. | Diazoimides, alkylidene pyrazolones, Rh₂(OAc)₄ | Pyrazole-fused oxa-bridged oxazocines |
Table 2: Chemical Transformations of the this compound Moiety
| Reaction Type | Description | Reagents/Conditions | Position of Functionalization |
| Electrophilic Substitution | Introduction of a formyl group via Vilsmeier-Haack reaction. | Vilsmeier reagent (POCl₃, DMF) | C-4 of pyrazole ring |
| Nucleophilic Substitution | Displacement of a halogen atom by an amine. | Amines, Pd catalyst (Buchwald-Hartwig) | C-3, C-5 of pyrazolo[3,4-c]pyridine |
| C-N Cross-Coupling | Formation of a C-N bond via Ullmann-type reaction. | Aromatic hydrazines, microwave irradiation | N-1 of this compound |
| Suzuki-Miyaura Coupling | Formation of a C-C bond following bromination. | Boronic acids, Pd catalyst | C-3 of this compound |
Homolytic Reactions
Homolytic or radical reactions of the this compound core itself are not extensively documented in the literature. However, insights can be drawn from studies on the radical reactions of the parent pyrazole ring, which constitutes the building block of the this compound system. It is plausible that the this compound system would exhibit analogous reactivity under similar conditions.
Several synthetic methods for pyrazole derivatives proceed through radical intermediates, highlighting the amenability of the pyrazole-forming precursors to homolytic pathways. For instance, a mild and convenient copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones has been reported to proceed via the formation of a hydrazonyl radical, which then undergoes cyclization. organic-chemistry.org This suggests that radical generation on a side chain appended to a pyrazole ring within the this compound system could be a viable strategy for further functionalization.
Another example involves the reaction of α-bromo ketones with hydrazones to furnish tri-substituted pyrazoles, which is proposed to occur through a radical addition reaction followed by an intramolecular cyclization. orientjchem.org The generation of a radical on a substituent attached to the this compound core could potentially lead to intramolecular cyclization or intermolecular reactions, offering a pathway to more complex fused systems.
A visible light-catalyzed tandem reaction of hydrazones and α-bromo ketones to yield 1,3,5-trisubstituted pyrazoles also proceeds via a radical addition and subsequent intramolecular cyclization. organic-chemistry.org This photoredox catalysis approach could be applicable to this compound derivatives, enabling reactions under mild conditions.
While these examples pertain to the synthesis of pyrazole rings rather than reactions on a pre-formed this compound system, they underscore the potential for homolytic pathways in the chemistry of this heterocyclic family. Further research is needed to explore the direct homolytic reactions of the this compound core, such as radical substitutions or additions, which could open new avenues for its derivatization.
Influence of Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of the this compound system are profoundly influenced by the nature and position of its substituents. This is a well-established principle in heterocyclic chemistry, where substituents can modulate the electronic properties and steric environment of the ring system, thereby directing the course of chemical reactions.
The synthesis of pyrazolo[3,4-c]pyridines, a closely related fused system, provides a clear illustration of how substituents can be used to achieve selective functionalization. In one study, a 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold was selectively elaborated at multiple positions. rsc.org The strategic placement of a halogen atom allowed for distinct palladium-catalyzed cross-coupling reactions, while the nitrogen atoms were selectively alkylated. This demonstrates how a substituent can act as a handle for introducing diverse functionalities at specific sites.
The table below summarizes the selective functionalization of a pyrazolo[3,4-c]pyridine scaffold, highlighting the role of the initial substituent and the reagents used to achieve selectivity.
| Position | Reaction Type | Reagents/Conditions |
| N-1 and N-2 | Protection and N-alkylation | Various protecting groups and alkylating agents |
| C-3 | Tandem borylation and Suzuki–Miyaura cross-coupling | Borylation reagents, then a palladium catalyst with a boronic acid/ester |
| C-5 | Buchwald–Hartwig amination | Palladium catalyst with an amine |
| C-7 | Selective metalation and Negishi cross-coupling | TMPMgCl·LiCl, then an electrophile or transmetalation to ZnCl₂ and a palladium catalyst with an organozinc reagent |
This table illustrates the vectorial functionalization of a pyrazolo[3,4-c]pyridine scaffold, demonstrating how different positions can be selectively targeted based on the reaction conditions and the initial substitution pattern.
Furthermore, the synthesis of pyrazolo[3,4-c]isoquinoline derivatives through the reaction of 4-aryl-5-aminopyrazoles with various aldehydes showcases the dramatic effect of substituents on the aldehyde reactant in determining the final product structure. acs.orgacs.org The electronic nature of the aldehyde plays a crucial role in the cyclization and subsequent reaction pathways.
The following table details the varied outcomes based on the nature of the aldehyde substituent in the synthesis of pyrazolo[3,4-c]isoquinoline derivatives.
| Aldehyde Substituent | Reaction Outcome |
| Benzaldehyde and its derivatives | General route to 5-aryl-pyrazolo[3,4-c]isoquinolines |
| 3-Pyridyl-, 3-quinolyl-, 3-thienyl-, and 1,2,3-thiadiazolyl-5-carboxaldehydes | Formation of 5-heteroarylpyrazolo[3,4-c]isoquinolines |
| 1-Methylbenzimidazolyl-2-carboxaldehyde | Formation of the intermediate azomethine, which does not cyclize |
| 1-R-3-Indolylcarboxaldehydes (R = H, CH₃, CH₂Ph) | Elimination of the heteroaryl fragment, leading to 5-unsubstituted pyrazolo[3,4-c]isoquinolines |
This table demonstrates the profound influence of the aldehyde's substituent on the reaction pathway and the final product in the synthesis of pyrazolo[3,4-c]isoquinoline systems.
The electronic nature of substituents on the pyrazole ring itself also plays a critical role in directing reactivity. For instance, in the synthesis of substituted pyrazoles, electron-withdrawing groups on an arylhydrazine reactant can lead to the selective formation of one regioisomer over another. nih.gov This principle can be extrapolated to the this compound system, where substituents would be expected to influence the nucleophilicity and electrophilicity of the different ring positions, thereby controlling the outcome of reactions.
Comprehensive Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the hydrogen and carbon skeletons.
Proton NMR spectroscopy of pyrazolo[3,4-c]pyrazole derivatives reveals characteristic signals that are instrumental in their structural confirmation. The chemical shifts of the protons are influenced by the electronic environment and the presence of substituent groups on the bicyclic core.
For instance, in a study of 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles, the proton signals were readily assigned by analyzing their chemical shifts, integrations, and coupling patterns. nih.gov In one derivative, 3-bromo-1-methyl-1,6-dihydrothis compound-4-carbaldehyde, a singlet corresponding to the aldehydic proton appears at a downfield chemical shift of 9.78 ppm, while the pyrazole (B372694) proton is observed at 7.97 ppm and the N-methyl protons at 3.94 ppm. nih.gov Another derivative, a colorless solid resulting from a subsequent reaction, showed a pyrazole proton signal at 7.48 ppm, a methylene (B1212753) bridge at 4.46 ppm, and the N-methyl group at 3.82 ppm. nih.gov
The ¹H NMR spectra of various substituted pyrazolo[3,4-d]pyrimidines, a related class of compounds, have also been thoroughly analyzed, with the application of two-dimensional techniques aiding in the complete assignment of the spectra. core.ac.uk The analysis of coupling constants and patterns is crucial for determining the substitution pattern on the pyrazole ring. nih.govconicet.gov.ar
| Compound | Solvent | Proton Chemical Shifts (δ ppm) | Reference |
| 3-Bromo-1-methyl-1,6-dihydrothis compound-4-carbaldehyde | Chloroform-d | 9.78 (s, 1H, CHO), 7.97 (s, 1H, pyrazole-H), 3.94 (s, 3H, N-CH₃) | nih.gov |
| 1-Methyl-6-(p-tolyl)this compound | Chloroform-d | 7.41 (d, J = 8.1 Hz, 2H), 7.37 (d, J = 8.4 Hz, 2H), 7.32 (d, J = 8.1 Hz, 2H), 6.84 (d, J = 8.4 Hz, 2H), 4.73 (s, 2H), 3.78 (s, 3H), 2.44 (s, 3H) | mdpi.com |
| 3-Chloro-5-methyl-2-(4-nitrophenyl)pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione | Chloroform-d | 8.46 (d, J = 8.7 Hz, 2H), 7.90 (d, J = 8.7 Hz, 2H), 3.20 (s, 3H) | mdpi.com |
This table presents a selection of ¹H NMR data for representative this compound derivatives and related structures.
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of pyrazolo[3,4-c]pyrazoles. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.
In the case of 3-bromo-1-methyl-1,6-dihydrothis compound-4-carbaldehyde, the carbonyl carbon of the aldehyde group resonates at a characteristic downfield position of 183.4 ppm. nih.gov The carbon atoms of the pyrazole ring appear at 141.0 ppm (CH), 121.7 ppm (C), and 119.7 ppm (C), while the N-methyl carbon is observed at 37.6 ppm. nih.gov For another derivative, the pyrazole ring carbons were found at 139.3 ppm (CH), 120.9 ppm (C), and 113.7 ppm (C), with the methylene bridge carbon at 55.6 ppm and the N-methyl carbon again at 37.6 ppm. nih.gov
The ¹³C NMR spectra of pyrazolo[3,4-d]pyrimidines have also been extensively studied, with complete assignments facilitated by two-dimensional NMR techniques. core.ac.uk It's worth noting that for proton-deficient systems like pyrazolo ipb.ptrsc.orgpyran derivatives, assigning carbon signals can be challenging and often requires advanced techniques. nih.gov
| Compound | Solvent | Carbon-13 Chemical Shifts (δ ppm) | Reference |
| 3-Bromo-1-methyl-1,6-dihydrothis compound-4-carbaldehyde | Chloroform-d | 183.4 (C=O), 141.0 (CH), 121.7 (C), 119.7 (C), 37.6 (N-CH₃) | nih.gov |
| A colorless solid derivative | Chloroform-d | 139.3 (CH), 120.9 (C), 113.7 (C), 55.6 (CH₂), 37.6 (N-CH₃) | nih.gov |
| Pyrazole | - | 134.7, 105.1 | chemicalbook.com |
This table showcases representative ¹³C NMR data for pyrazolo[3,a]pyrazole derivatives and the parent pyrazole.
To overcome the challenges in signal assignment, especially in complex or proton-deficient systems, a suite of advanced 2D NMR techniques is often employed. nih.gov These include:
COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons, which is crucial for piecing together the molecular skeleton. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.
For instance, the careful analysis of the HMBC spectrum was instrumental in elucidating the configuration of a pyrazolo ipb.ptrsc.orgpyran derivative. nih.gov These advanced techniques are indispensable for the unambiguous structural confirmation of novel this compound derivatives.
Vibrational Spectroscopy
The IR spectrum of this compound derivatives displays characteristic absorption bands corresponding to the various functional groups and bond vibrations within the molecule.
For 3-bromo-1-methyl-1,6-dihydrothis compound-4-carbaldehyde, the IR spectrum shows prominent peaks at 1655 cm⁻¹ (C=O stretching of the aldehyde), and various C-H stretching vibrations in the range of 2852-2953 cm⁻¹. nih.gov Another derivative exhibited a strong N-H stretching band at 3255 cm⁻¹, along with C-H stretching vibrations between 2741 and 2947 cm⁻¹. nih.gov The IR spectra of pyrazole and its derivatives have been studied in detail, with the N-H stretching frequency being particularly sensitive to hydrogen bonding. researchgate.net The presence of specific substituents will give rise to their own characteristic absorption bands, aiding in their identification.
| Compound | Key IR Absorption Bands (ν cm⁻¹) | Reference |
| 3-Bromo-1-methyl-1,6-dihydrothis compound-4-carbaldehyde | 2953, 2920, 2852 (C-H), 1655 (C=O), 1524, 1501 (C=C, C=N) | nih.gov |
| A colorless solid derivative | 3255 (N-H), 2947, 2896, 2848, 2741 (C-H), 1554 (C=C, C=N) | nih.gov |
| Pyrazole | N-H stretching region is sensitive to aggregation. | researchgate.net |
This table summarizes significant IR absorption bands for selected this compound derivatives.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. For example, the HRMS (ESI) of 3-bromo-1-methyl-1,6-dihydrothis compound-4-carbaldehyde showed a calculated [M+H]⁺ ion at m/z 188.9658, with the found value being 188.9653, confirming its molecular formula. nih.gov Similarly, another derivative was confirmed by its calculated and found [M+H]⁺ ions. nih.gov
The fragmentation patterns observed in the mass spectra of related heterocyclic systems, such as pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines, often involve the elimination of small, stable molecules like CO and HCN. researchgate.netasianpubs.org The analysis of these fragmentation pathways can provide valuable clues about the structure of the parent molecule.
| Compound | Ionization Method | [M+H]⁺ Calculated (m/z) | [M+H]⁺ Found (m/z) | Reference |
| 3-Bromo-1-methyl-1,6-dihydrothis compound-4-carbaldehyde | ESI | 188.9658 | 188.9653 | nih.gov |
| A colorless solid derivative | ESI | 190.9815 | 190.9815 | nih.gov |
| 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole | ESI | 289 | - | rsc.org |
| 1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole | ESI | 235 | - | rsc.org |
This table presents high-resolution mass spectrometry data for this compound derivatives and related compounds, demonstrating the accuracy of this technique in molecular formula determination.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed provide valuable information about the types of electrons (e.g., σ, π, and n electrons) and the extent of conjugation within the molecule.
For aromatic and heterocyclic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems containing double or triple bonds, including aromatic rings. These transitions are generally high in energy and result in strong absorption bands (high molar absorptivity, ε). For pyrazole and its derivatives, these absorptions are typically observed in the UV region. For instance, the gas-phase UV absorption spectrum of the parent pyrazole shows a dominant π → π* transition around 203-205 nm.
n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (a lone pair, denoted by 'n'), such as those on the nitrogen atoms of the pyrazole rings, is promoted to a π* antibonding orbital. These transitions are lower in energy (occur at longer wavelengths) compared to π → π* transitions within the same chromophore. researchgate.net However, they are "forbidden" by selection rules, resulting in significantly weaker absorption bands (low molar absorptivity). nist.gov
The UV-Vis spectrum of this compound is expected to be dominated by strong π → π* absorptions characteristic of the fused aromatic system. The presence of lone pairs on the four nitrogen atoms also allows for weak n → π* transitions. The exact absorption maxima (λmax) and intensities are influenced by the solvent and the presence of any substituents on the heterocyclic core. For example, the introduction of chromophoric groups or extending the conjugation can lead to a bathochromic shift (shift to longer wavelengths) of the absorption bands. While specific experimental UV-Vis data for the unsubstituted this compound is not widely published, studies on various derivatives confirm these general principles, with absorptions typically falling within the 220-350 nm range, depending on the nature and position of the substituents. researchgate.netamazonaws.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
The crystal structure of the parent 1H-pyrazole reveals a planar five-membered ring. nih.gov In the solid state, pyrazole molecules often form hydrogen-bonded aggregates, such as trimers or catemers (chain-like structures), through N-H···N interactions. nih.govmdpi.com The specific packing motif is influenced by the substituents on the pyrazole ring. mdpi.com For instance, 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole are isostructural and form trimeric assemblies, whereas the parent pyrazole and its 4-fluoro and 4-iodo analogs form catemeric structures. mdpi.com
While a specific crystal structure determination for the unsubstituted this compound is not readily found in the cited literature, X-ray diffraction has been extensively used to confirm the structures of its numerous derivatives. These studies are crucial for verifying the connectivity of the fused ring system and understanding its stereochemical and conformational properties.
For illustrative purposes, the table below presents typical crystallographic data that would be obtained from an X-ray diffraction experiment, using published data for a related substituted pyrazole derivative as an example.
| Parameter | Example Value (for 4-chloro-1H-pyrazole) | Reference |
|---|---|---|
| Chemical Formula | C₃H₃ClN₂ | nih.gov |
| Formula Weight | 102.52 | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pnma | nih.gov |
| a (Å) | 14.9122 (10) | researchgate.net |
| b (Å) | 17.6410 (9) | researchgate.net |
| c (Å) | 4.9878 (3) | researchgate.net |
| Volume (ų) | 1312.13 (14) | researchgate.net |
| Z (Molecules per unit cell) | 12 | researchgate.net |
| Temperature (K) | 170 | nih.gov |
Computational Chemistry and Theoretical Investigations of Pyrazolo 3,4 C Pyrazoles
Electronic Structure Characterization
Analysis of Electron-Rich and Electron-Deficient Regions
The reactivity of the pyrazolo[3,4-c]pyrazole scaffold is fundamentally governed by the distribution of its electron density. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the Molecular Electrostatic Potential (MEP), which maps the electronic landscape of a molecule. acu.edu.inuni-muenchen.de The MEP is a visual guide to the electrophilic and nucleophilic sites within a molecule, where regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) denote electron-deficient areas prone to nucleophilic attack. uni-muenchen.deresearchgate.netlibretexts.org
For the pyrazole (B372694) ring, a constituent of the this compound system, the nitrogen atoms are electron-rich, with the pyridine-like nitrogen being a primary site for protonation and electrophilic interaction. uni-muenchen.deresearchgate.net Conversely, the hydrogen atom attached to the pyrrole-like nitrogen is electron-deficient, creating a site of positive potential. researchgate.net The carbon atoms of the pyrazole ring also exhibit distinct electronic characteristics; the C4 position is generally considered electron-rich, while the C3 and C5 positions are relatively electron-deficient. nih.gov This distribution dictates the regioselectivity of substitution reactions. In the fused this compound system, these principles are preserved, though the electronic properties are modulated by the fusion of the two rings and the nature of any substituents. MEP analysis is crucial for predicting how these molecules will interact with biological targets, such as enzymes or receptors, by identifying key regions for hydrogen bonding and other non-covalent interactions. acu.edu.in
Table 1: Theoretical Analysis of Reactive Sites in the Pyrazole Ring
| Position | Nature | Predicted Reactivity |
|---|---|---|
| N1 (Pyrrole-like) | Acidic Proton | Site for deprotonation |
| N2 (Pyridine-like) | Nucleophilic/Basic | Site for electrophilic attack and protonation |
| C3 | Electron-deficient (Electrophilic) | Susceptible to nucleophilic attack |
| C4 | Electron-rich (Nucleophilic) | Susceptible to electrophilic substitution |
| C5 | Electron-deficient (Electrophilic) | Susceptible to nucleophilic attack |
Conformational Analysis and Tautomeric Equilibria Studies
The biological activity and chemical reactivity of pyrazolo[3,4-c]pyrazoles are intrinsically linked to their three-dimensional structure and the potential for tautomerism. nih.gov The core this compound ring system is generally planar, but the attachment of substituents can lead to various conformations, particularly if the substituents are bulky or flexible. acu.edu.innih.gov
A key structural aspect of N-unsubstituted pyrazolo[3,4-c]pyrazoles is annular prototropic tautomerism, where a hydrogen atom can migrate between the different nitrogen atoms of the fused rings. nih.govresearchgate.net This results in an equilibrium between different tautomeric forms. For instance, in substituted pyrazolo[4,3-c]pyrazoles, an isomer of the title compound, DFT calculations have been used to determine the relative stabilities of potential tautomers, such as the N1-H/N4-H, N2-H/N4-H, and N1-H/N5-H forms. researchgate.net These studies, often corroborated by low-temperature NMR spectroscopy, show that one tautomer typically predominates, but the exact equilibrium is influenced by the electronic nature of the substituents at various positions. nih.govresearchgate.net Understanding this tautomeric preference is vital, as different tautomers can exhibit distinct biological activities and intermolecular interaction patterns. encyclopedia.pub
Table 2: Potential Tautomeric Forms of a Substituted this compound
| Tautomer Name | Description | Factors Influencing Stability |
|---|---|---|
| 1H,4H-Pyrazolo[3,4-c]pyrazole | Protons are on N1 and N4. Often the most stable form. researchgate.net | Electronic effects of substituents, solvent polarity, temperature. |
| 1H,5H-Pyrazolo[3,4-c]pyrazole | Protons are on N1 and N5. | Steric hindrance, intramolecular hydrogen bonding. |
| 2H,4H-Pyrazolo[3,4-c]pyrazole | Protons are on N2 and N4. | Considered a minor tautomeric form in related systems. researchgate.net |
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
The packing of molecules in a crystal is determined by a network of intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions within a crystal lattice. nih.govnih.govlnu.edu.ua By mapping properties like dnorm (normalized contact distance) onto the molecular surface, it is possible to identify specific regions involved in interactions such as hydrogen bonds and π-π stacking. nih.gov
Table 3: Representative Intermolecular Contacts for a Substituted Pyrazolo[1,2-a]pyrazole Derivative from Hirshfeld Surface Analysis
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 37.1 |
| O···H/H···O | 31.3 |
| Br···H/H···Br | 13.5 |
| C···H/H···C | 10.6 |
Data adapted from a study on dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. nih.gov
Structure-Reactivity and Structure-Property Correlation Studies
Computational studies are instrumental in establishing correlations between the chemical structure of this compound derivatives and their reactivity or biological properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are developed to predict the activity of new compounds based on calculated molecular descriptors. ej-chem.orgnih.govbiointerfaceresearch.comresearchgate.net
These studies have shown that modifying the substituents on the this compound core can profoundly impact its biological efficacy. For the isomeric pyrazolo[3,4-d]pyrimidine scaffold, structure-activity relationship (SAR) analyses have demonstrated that the introduction of different groups can tune the molecule's activity as a kinase inhibitor for cancer therapy. nih.gov For example, linking an aryl or heteroaryl moiety can significantly improve anticancer activity. nih.gov Similarly, for pyrazolo[4,3-c]pyridines, another isomeric system, the central scaffold has been shown to form favorable π-π interactions with target proteins, and modifying the peripheral substituents allows for the optimization of binding affinity. ontosight.ai
DFT calculations are used to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. These computational insights allow for the rational design of this compound derivatives with optimized properties, such as enhanced biological activity or improved stability, guiding synthetic efforts toward the most promising candidates. researchgate.netrsc.org
Table 4: Summary of Structure-Activity Relationship (SAR) Findings for Related Pyrazolo-Fused Systems
| Structural Modification | Observed Effect on Property/Activity | Relevant Scaffold Example |
|---|---|---|
| Introduction of aryl/heteroaryl moieties | Enhanced anticancer potency nih.gov | Pyrazolo[3,4-d]pyrimidine |
| Substitution on the pyrazole ring | Modulates selectivity for different receptor subtypes researchgate.net | Pyrazolo[3,4-b]pyridine |
| Variation of linker between core and substituents | Significant impact on inhibitory activity against specific kinases rsc.org | Pyrazolo[3,4-d]pyrimidine |
| Addition of halogen groups | Can enhance antileishmanial effects nih.gov | Pyrazole and Pyrano[2,3-c]pyrazole |
Advanced Academic Research Areas and Future Perspectives Involving Pyrazolo 3,4 C Pyrazoles
Role as Versatile Synthetic Intermediates in Organic Synthesis
The pyrazolo[3,4-c]pyrazole framework serves as a valuable building block in organic synthesis, offering multiple sites for functionalization. This allows for the creation of a diverse array of derivatives with tailored properties. Researchers have developed various synthetic strategies to access and modify this scaffold, demonstrating its utility as a versatile intermediate.
One-pot multicomponent reactions have proven to be an efficient method for the synthesis of highly substituted pyrazolo[3,4-c]pyrazoles. researchgate.net For instance, the reaction of 2-cyano-N-methyl-acrylamide, aryl aldehydes, and hydrazine (B178648) hydrate (B1144303) provides a direct route to functionalized pyrazolo[3,4-c]pyrazoles. researchgate.net Furthermore, cascade reactions involving imination and intramolecular decarboxylative coupling have been employed to construct fused pyrazolo[3,4-c]isoquinoline systems. The adaptability of the this compound core is also evident in its amenability to various modern synthetic methodologies, including microwave-assisted synthesis and the use of nanocatalysts, which often lead to improved yields and reaction times. researchgate.net
The strategic functionalization of the this compound ring system is crucial for its application as a synthetic intermediate. For example, the presence of halogen atoms allows for subsequent cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of various aryl or heteroaryl groups. researchgate.net This modular approach facilitates the generation of libraries of compounds with diverse substitution patterns, which is essential for screening in drug discovery and materials science.
Exploration in Advanced Materials Science Applications
The unique photophysical and electronic properties of this compound derivatives have made them attractive candidates for applications in advanced materials science. Their rigid, planar structure, combined with the ability to tune their electronic characteristics through substitution, allows for the design of materials with specific optical and electronic functions.
Development of Fluorescent Dyes and Optical Materials
This compound derivatives have shown significant promise as fluorescent dyes. Their inherent fluorescence can be modulated by introducing various functional groups, leading to a range of emission colors and quantum yields. For instance, the introduction of π-donating groups can enhance fluorescence properties and induce strong intramolecular charge transfer (ICT) character. researchgate.net This has led to the development of highly fluorescent materials with potential applications in bioimaging and sensing. nih.gov
Some this compound-based compounds exhibit solvatochromism, where their fluorescence color changes with the polarity of the solvent. This property is valuable for developing sensors that can probe the local environment of a system.
Investigation in Organic Light-Emitting Diode (OLED) Technology
The electroluminescent properties of certain this compound derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs). The ability to form stable amorphous films and transport charge carriers efficiently are key requirements for materials used in OLEDs. noctiluca.eu While research in this specific area is still emerging for the this compound core itself, related fused pyrazole (B372694) systems like pyrazolo[3,4-b]quinolines have been investigated as emitters in OLED devices. mdpi.com These studies have demonstrated that by carefully designing the molecular structure, it is possible to achieve efficient electroluminescence. mdpi.com The development of this compound-based materials for OLEDs represents a promising avenue for future research, with the potential to create novel emitters with desirable characteristics such as high efficiency and color purity. mdpi.com
Contributions to Fundamental Heterocyclic Chemistry
The study of pyrazolo[3,4-c]pyrazoles contributes significantly to the broader understanding of heterocyclic chemistry. The synthesis and reactivity of this fused ring system provide insights into the fundamental principles of aromaticity, regioselectivity, and reaction mechanisms. nih.govrsc.orgresearchgate.net
The synthesis of pyrazolo[3,4-c]pyrazoles often involves cycloaddition reactions, which are a cornerstone of heterocyclic chemistry. researchgate.net Investigating the regioselectivity of these reactions, for example, in the reaction of hydrazines with dicarbonyl compounds or their equivalents, helps to refine predictive models for the formation of heterocyclic rings. britannica.com
Furthermore, the chemical properties of the this compound nucleus, including its acidity/basicity and susceptibility to electrophilic and nucleophilic attack, provide a platform for studying the interplay of two fused nitrogen-containing aromatic rings. orientjchem.orgorientjchem.org This knowledge is transferable to the study of other complex heterocyclic systems. The exploration of different synthetic routes, such as those involving p-toluenesulfonic acid as a catalyst, expands the toolkit available to synthetic chemists for constructing diverse heterocyclic frameworks. researchgate.net
Application as Chemical Probes and Ligands in Research Contexts
The ability of the this compound scaffold to be functionalized with various reactive groups and recognition motifs makes it a valuable tool in chemical biology and medicinal chemistry research. These derivatives can be designed as chemical probes to study biological processes or as ligands to interact with specific biomolecular targets.
For instance, this compound derivatives have been investigated for their potential to act as adenosine (B11128) mimics and have shown inhibitory activity against certain enzymes. researchgate.net This suggests their potential as scaffolds for the development of more potent and selective inhibitors. Moreover, the incorporation of fluorescent pyrazolo[3,4-c]pyrazoles into molecular probes allows for the visualization and tracking of biological molecules or events within living cells.
The this compound core can also serve as a ligand for metal ions. The nitrogen atoms in the pyrazole rings can coordinate with metal centers, leading to the formation of coordination complexes with interesting properties and potential applications in catalysis or as imaging agents. The development of this compound-based ligands is an active area of research with the potential to uncover novel catalysts and functional materials.
Design and Synthesis of Library Compounds for Research Screening
The modular nature of this compound synthesis lends itself well to the creation of compound libraries for high-throughput screening. By systematically varying the substituents at different positions of the this compound core, large and diverse collections of molecules can be generated.
This library approach is particularly valuable in drug discovery, where screening large numbers of compounds is essential for identifying new lead structures. The design of these libraries can be guided by computational methods to explore a vast chemical space and prioritize compounds with a higher probability of biological activity. The synthesis of this compound libraries can be facilitated by automated synthesis platforms and flow chemistry techniques, which allow for the rapid and efficient production of a wide range of analogs. nih.gov These libraries can then be screened against various biological targets to identify new drug candidates or tool compounds for chemical biology research. The development of such libraries based on the this compound scaffold holds significant promise for accelerating the discovery of new bioactive molecules.
Q & A
Q. What are the most reliable synthetic methodologies for preparing pyrazolo[3,4-c]pyrazole derivatives?
this compound derivatives are typically synthesized via cyclization reactions. A widely used method involves reacting isoniazid with pyrazole in the presence of a nanocatalyst such as VN–Fe3O4–CuO, which enhances reaction efficiency under mild conditions . Another approach employs hydrazine hydrate and pyrazole-4-carbaldehydes, facilitating cyclization through nucleophilic addition-elimination mechanisms . Characterization of products is achieved via FTIR, TEM, UV-vis spectroscopy, and XRD to confirm structural integrity .
Q. How are this compound derivatives characterized for structural validation?
Key techniques include:
Q. What biological activities are commonly associated with this compound derivatives?
These derivatives exhibit broad-spectrum antimicrobial activity. For example, compound 1g showed superior antibacterial activity against E. coli (MIC: 1 mg mL⁻¹) compared to ciprofloxacin, while 1b demonstrated antifungal efficacy against C. albicans (MIC: 0.25 mg mL⁻¹) . Cytotoxicity studies against MCF-7 cancer cells revealed low toxicity (LC₅₀: 21.05 ± 0.82 mg mL⁻¹), suggesting selectivity for pathogenic targets over mammalian cells .
Advanced Research Questions
Q. How can catalytic mechanisms of VN–Fe3O4–CuO nanocatalysts be optimized for this compound synthesis?
The VN–Fe3O4–CuO nanocatalyst leverages synergistic effects:
- Fe₃O₄ provides magnetic recoverability.
- CuO acts as a Lewis acid, polarizing carbonyl groups in intermediates.
- Vitex negundo extract stabilizes nanoparticles and prevents aggregation.
Optimization involves adjusting metal ratios (e.g., Fe:Cu = 3:1) and reaction time (60–90 min) to maximize yield (75–89%) .
Q. How can contradictions in activity data between synthetic batches be resolved?
Contradictions often arise from variations in substituent positioning or solvent systems. For instance:
- Electron-withdrawing groups (e.g., -NO₂) at the 4-position enhance antibacterial activity but reduce solubility.
- Aqueous vs. non-aqueous media : Catalyst-free aqueous synthesis improves green metrics but may lower yields compared to organic solvents .
Statistical tools like ANOVA and molecular dynamics simulations can isolate variables affecting bioactivity .
Q. What strategies improve molecular docking accuracy for this compound derivatives?
- Target Selection : Prioritize proteins with well-defined binding pockets (e.g., 1AJ0 for antibacterial activity).
- Flexible Docking : Use AutoDock Vina with Lamarckian algorithms to account for ligand flexibility.
- Validation : Compare docking scores (−3.7 kcal mol⁻¹ for 1g vs. −5.6 kcal mol⁻¹ for ciprofloxacin) with MD simulations to assess binding stability .
Q. How do structural modifications influence the structure-activity relationship (SAR) of these derivatives?
- Pyrazole Ring Substitution : Methyl groups at C3/C4 improve antifungal activity by enhancing lipophilicity.
- Fused Heterocycles : Incorporation of thiazole or triazole rings broadens antimicrobial spectra but may increase cytotoxicity .
- Spirocyclic Derivatives : Spiro[indoline-3,4-pyrano[2,3-c]pyrazoles] show enhanced anticancer activity due to planar rigidity .
Q. What advanced techniques validate the binding modes predicted by docking studies?
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
- MM-PBSA/GBSA : Calculate binding free energies to confirm thermodynamic feasibility.
- Hydrogen Bond Occupancy : Monitor interactions between pyrazole N–H and protein active sites (e.g., 1AI9) .
Methodological Considerations
- Yield Optimization : Use design of experiments (DoE) to screen reaction parameters (temperature, catalyst loading).
- Data Reproducibility : Employ high-throughput automation for parallel synthesis and activity screening .
- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity assays (e.g., MTT protocol for LC₅₀ determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
